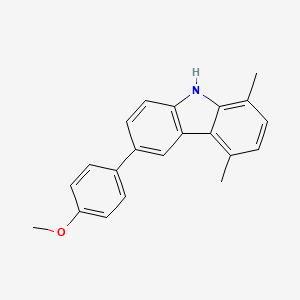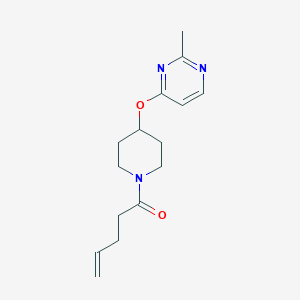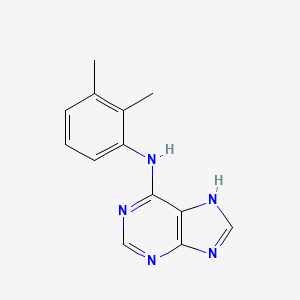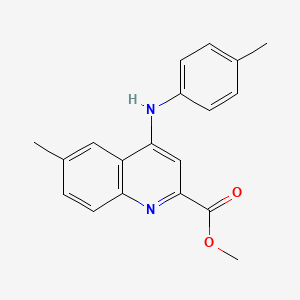![molecular formula C17H20BrN3O2 B2878640 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine CAS No. 2415516-76-4](/img/structure/B2878640.png)
5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it an important topic of research in the scientific community.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine involves the inhibition of specific proteins or receptors in the body. This compound has been found to target various proteins, including cyclin-dependent kinase 4 (CDK4) and 5-hydroxytryptamine receptor 1A (5-HT1A), among others. By inhibiting these proteins, 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine can modulate various physiological processes in the body, including cell proliferation, neurotransmitter release, and vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine depend on the specific proteins or receptors it targets. This compound has been found to have various effects in the body, including:
1. Inhibition of cell proliferation: 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine has been found to inhibit the growth of cancer cells by targeting CDK4.
2. Modulation of neurotransmitter release: This compound has been found to modulate the release of neurotransmitters, such as serotonin, by targeting 5-HT1A receptors.
3. Vasodilation: 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine has been found to have vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine in lab experiments is its specificity for certain proteins or receptors. This makes it a valuable tool for studying the physiological processes regulated by these proteins. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dose optimization is necessary to avoid any adverse effects on cells or tissues.
Orientations Futures
There are several future directions for research on 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine. Some of these include:
1. Development of more potent analogs: Researchers can explore the structure-activity relationship of this compound to develop more potent analogs with improved efficacy and safety profiles.
2. Investigation of its potential in other diseases: Researchers can explore the potential of this compound in other diseases, such as diabetes and inflammatory disorders.
3. Development of new drug delivery systems: Researchers can explore the development of new drug delivery systems, such as nanoparticles, to improve the pharmacokinetic properties of this compound.
In conclusion, 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine is a promising compound with potential applications in scientific research. Its specificity for certain proteins or receptors makes it a valuable tool for studying various physiological processes. However, careful dose optimization is necessary to avoid any adverse effects on cells or tissues. Further research is needed to explore the full potential of this compound in various diseases and to develop more potent analogs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis method of 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine involves the reaction of 5-bromo-2-chloropyrimidine with 1-(2-phenoxyethyl)piperidin-4-amine in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide or tetrahydrofuran, at an elevated temperature. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, including:
1. Cancer Research: 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation.
2. Neurological Research: This compound has shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by targeting specific receptors in the brain.
3. Cardiovascular Research: 5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine has been found to have vasodilatory effects, making it a potential candidate for the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
5-bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O2/c18-14-12-19-17(20-13-14)23-16-6-8-21(9-7-16)10-11-22-15-4-2-1-3-5-15/h1-5,12-13,16H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUYABQXVYDDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2878562.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2878566.png)
![2-[(2,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B2878568.png)


![7-chloro-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2878573.png)



![Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether](/img/structure/B2878580.png)